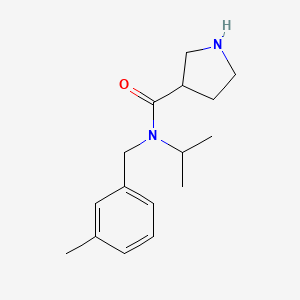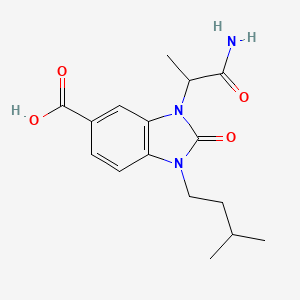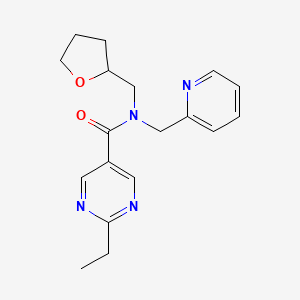![molecular formula C21H25N3O2 B3852644 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a synthetic peptide that is derived from casein, a protein found in milk. This compound has been extensively studied for its ability to promote dental health, as well as its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is not fully understood. However, it is believed that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide works by binding to tooth enamel and forming a protective layer over the teeth. This layer helps to prevent the loss of minerals from the teeth, which can lead to tooth decay and cavities.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to increase the concentration of calcium and phosphate ions in the oral cavity, which can help to promote the remineralization of tooth enamel. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments is its ability to promote tooth remineralization. This can be useful in studying the effects of various compounds on tooth enamel and in developing new treatments for tooth decay and cavities. However, one limitation of using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments is its complex synthesis process, which can make it difficult to obtain pure samples of the compound.
Orientations Futures
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One area of research could be the development of new drug delivery systems using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have the ability to bind to various drug molecules, which could make it useful in developing targeted drug delivery systems. Another area of research could be the development of new dental treatments using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to remineralize tooth enamel and prevent tooth decay, which could make it useful in developing new treatments for dental caries and other oral diseases.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is in the field of dentistry. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to remineralize tooth enamel, which can help to prevent tooth decay and cavities. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-9-12-24(13-10-17)15-16-3-4-16)23-18-5-7-19(8-6-18)26-20-2-1-11-22-14-20/h1-2,5-8,11,14,16-17H,3-4,9-10,12-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXPMQYYDFMNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone](/img/structure/B3852563.png)
![1-cyclopropyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3852567.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)

![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]propanamide](/img/structure/B3852595.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3852599.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B3852610.png)
![((2S)-1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3852611.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3852625.png)

![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)
